![molecular formula C26H23N5O4S2 B2932013 2-({3-氧代-2-苯基-2H,3H-咪唑并[1,2-c]喹唑啉-5-基}巯基)-N-[2-(4-磺酰氨基苯基)乙基]乙酰胺 CAS No. 958580-32-0](/img/structure/B2932013.png)
2-({3-氧代-2-苯基-2H,3H-咪唑并[1,2-c]喹唑啉-5-基}巯基)-N-[2-(4-磺酰氨基苯基)乙基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with multiple functional groups, including an imidazo[1,2-c]quinazolin-5-yl group, a sulfanyl group, and a sulfamoylphenylethyl group . These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as quinazolin-4(3H)-ones, have been synthesized through one-pot intermolecular annulation reactions of o-amino benzamides and thiols . This method is noted for its good functional group tolerance and easy operation .科学研究应用
抗菌和抗疟疾活性
已合成并测试了源自类似化学框架的化合物,以了解其抗菌和抗疟疾活性。例如,新型磺酰胺衍生物已显示出良好的抗菌活性,某些化合物对研究中的大多数菌株表现出高活性 (Fahim & Ismael, 2019)。类似地,已对抗疟疾磺酰胺进行体外抗疟疾活性检查,并对其 ADMET 特性进行了表征,显示出优异的抗疟疾活性,IC50 值小于 30µM (Fahim & Ismael, 2021)。
谷氨酰胺酶抑制剂用于癌症治疗
双-2-(5-苯基乙酰胺基-1,2,4-噻二唑-2-基)乙基硫化物 (BPTES) 类似物已被设计并合成作为谷氨酰胺酶抑制剂,在癌症治疗中显示出前景。某些类似物保留了 BPTES 的效力,并改善了药物分子特性,包括更好的溶解度和在体外和体内减弱人类淋巴瘤细胞生长的功效 (Shukla 等人,2012)。
新型衍生物的合成和评估
合成具有潜在生物活性的新型衍生物仍然是一个重要的研究领域。例如,合成了新的 3-乙基-2-硫代-2,3-二氢-1H-螺[苯并[h]喹唑啉-5,1'-环己烷]-4(6H)-酮,其中几种化合物表现出高抗单胺氧化酶和抗肿瘤活性 (Markosyan 等人,2015)。
配位络合物和抗氧化活性
由吡唑-乙酰胺衍生物构建的配位络合物已被研究其抗氧化活性。固态结构和氢键显着影响自组装过程,显示出体外显着的抗氧化活性 (Chkirate 等人,2019)。
作用机制
安全和危害
未来方向
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
属性
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4S2/c27-37(34,35)19-12-10-17(11-13-19)14-15-28-22(32)16-36-26-29-21-9-5-4-8-20(21)24-30-23(25(33)31(24)26)18-6-2-1-3-7-18/h1-13,23H,14-16H2,(H,28,32)(H2,27,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJVWFTRPXSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。